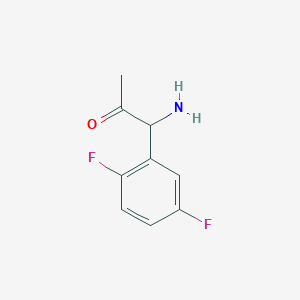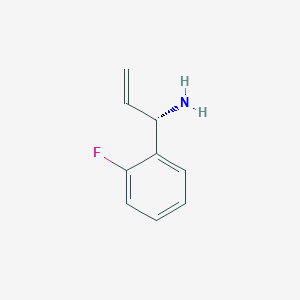![molecular formula C11H17NO B13057528 2-[(3-Methylbutan-2-YL)oxy]aniline](/img/structure/B13057528.png)
2-[(3-Methylbutan-2-YL)oxy]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Methylbutan-2-yl)oxy]aniline is an organic compound with the molecular formula C11H17NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 3-methylbutan-2-yloxy group. This compound is used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbutan-2-yl)oxy]aniline typically involves the reaction of aniline with 3-methylbutan-2-ol in the presence of a suitable catalyst. One common method is the Mannich reaction, which involves the use of formaldehyde and a secondary amine to form the desired product . The reaction is usually carried out in an aqueous medium with a chiral catalyst like pseudoephedrine to achieve high yields and optical purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or other catalytic processes. The choice of method depends on the desired purity and yield, as well as cost considerations. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.
化学反应分析
Types of Reactions
2-[(3-Methylbutan-2-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the aniline group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
科学研究应用
2-[(3-Methylbutan-2-yl)oxy]aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-[(3-Methylbutan-2-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is known to interact with proteins and enzymes involved in metabolic processes .
相似化合物的比较
Similar Compounds
4-chloro-N-(1-methylcyclohexyl)aniline: Similar in structure but with a chlorine atom and a cyclohexyl group.
N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline: Similar but with a methoxy group instead of the 3-methylbutan-2-yloxy group.
Uniqueness
2-[(3-Methylbutan-2-yl)oxy]aniline is unique due to its specific functional group, which imparts distinct chemical and physical properties
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
2-(3-methylbutan-2-yloxy)aniline |
InChI |
InChI=1S/C11H17NO/c1-8(2)9(3)13-11-7-5-4-6-10(11)12/h4-9H,12H2,1-3H3 |
InChI 键 |
WEKOXUPICLKWIT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)OC1=CC=CC=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13057447.png)
![7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13057452.png)
![Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13057454.png)

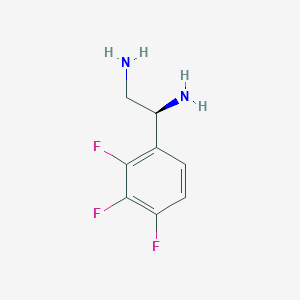

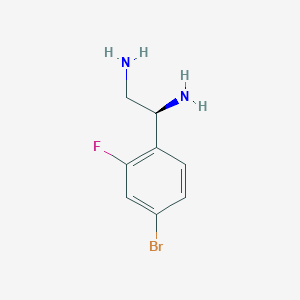
![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13057473.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13057478.png)
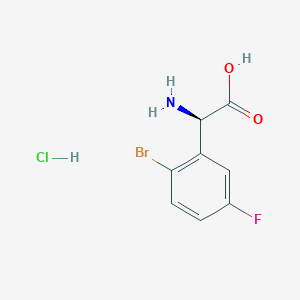
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-methylbenzoate](/img/structure/B13057505.png)
